2-(5-Bromopyridin-2-yl)acetonitrile
Description
Contextualizing 2-(5-Bromopyridin-2-yl)acetonitrile as a Versatile Synthetic Building Block
This compound is a bifunctional heterocyclic compound that marries the chemical reactivity of a brominated pyridine (B92270) ring with the synthetic flexibility of a nitrile group. This strategic combination of a nucleophilic nitrile and an electrophilically activatable bromide on a pyridine scaffold makes it a highly attractive starting material for the synthesis of a wide array of more complex heterocyclic systems.
The utility of this compound is rooted in the distinct reactivity of its two primary functional groups. The bromine atom at the 5-position of the pyridine ring is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the systematic exploration of chemical space around the pyridine core.
Concurrently, the acetonitrile (B52724) moiety at the 2-position serves as a versatile handle for constructing fused ring systems. The active methylene (B1212753) group adjacent to the nitrile is readily deprotonated, and the nitrile itself can participate in cyclization reactions. A particularly powerful transformation involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enamine intermediate, which is a key precursor for the synthesis of fused pyrimidine (B1678525) rings, such as those found in pyrido[2,3-d]pyrimidines.
The commercial availability of this compound from various chemical suppliers further enhances its utility as a building block for research and development. sigmaaldrich.combldpharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 312325-72-7 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C₇H₅BrN₂ | sigmaaldrich.combldpharm.com |
| Molecular Weight | 197.03 g/mol | bldpharm.com |
| Physical Form | Pale-yellow to brown solid or liquid | sigmaaldrich.com |
| IUPAC Name | (5-bromo-2-pyridinyl)acetonitrile | sigmaaldrich.com |
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is heavily influenced by its potential applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of contemporary drug discovery.
A significant trend is the use of this compound and its derivatives in the synthesis of fused heterocyclic systems that form the core scaffolds of many kinase inhibitors. Of particular note are the pyrido[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The general synthetic strategies to access these scaffolds often involve the cyclocondensation of appropriately substituted pyridines and pyrazoles. For instance, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through the reaction of 2-aminonicotinonitriles with various reagents. While direct synthesis from this compound is conceptually straightforward, it highlights the compound's potential as a key precursor.
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is another important target in medicinal chemistry, with some derivatives showing potent activity against a range of biological targets. The synthesis of these molecules often involves the reaction of 3-amino-pyrazoles with β-ketoesters or their equivalents. The strategic location of the functional groups in this compound makes it an ideal starting material for the synthesis of the requisite substituted 3-aminopyrazole (B16455) intermediates. For example, reaction of this compound with a suitable reagent can lead to the formation of a 3-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine intermediate, which can then be further elaborated into the final pyrazolo[1,5-a]pyrimidine target.
Emerging trends suggest a growing interest in the development of more complex and diverse molecular libraries based on the this compound scaffold. The ability to functionalize both the pyridine ring and the acetonitrile group in a sequential and controlled manner allows for the creation of a wide range of analogues for structure-activity relationship (SAR) studies. This is particularly relevant in the field of drug discovery, where the fine-tuning of molecular properties is crucial for optimizing efficacy and minimizing off-target effects. The continued exploration of novel catalytic methods and reaction conditions is expected to further expand the synthetic utility of this versatile building block, paving the way for the discovery of new and improved therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHKLJPVMYFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652260 | |
| Record name | (5-Bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312325-72-7 | |
| Record name | 5-Bromo-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312325-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 5 Bromopyridin 2 Yl Acetonitrile
Classical Synthetic Routes to 2-(5-Bromopyridin-2-yl)acetonitrile
Classical methods for synthesizing pyridine (B92270) derivatives have laid the groundwork for current preparative techniques. These routes often rely on fundamental organic reactions adapted for the specific reactivity of the pyridine ring.
Nucleophilic Substitution Approaches for Pyridine Acetonitrile (B52724) Synthesis
Nucleophilic substitution is a foundational method for introducing functional groups onto a pyridine ring. In the context of synthesizing pyridine acetonitriles, this typically involves the displacement of a suitable leaving group, such as a halogen, at the 2-position of the pyridine ring by a cyanide anion. The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions susceptible to nucleophilic attack. However, the direct substitution on a bromopyridine can be challenging and may require forcing conditions, which has led to the development of metal-catalyzed alternatives for improved efficiency.
Strategic Optimization of Reaction Parameters for Enhanced Yield and Purity
The success of any synthetic route hinges on the meticulous optimization of reaction parameters. Key variables include the choice of solvent, base, temperature, and reaction time, all of which can dramatically influence the yield and purity of the final product. For instance, the selection of a solvent can affect the solubility of reactants and the stabilization of transition states. The choice of base is critical in reactions that involve deprotonation steps or neutralization of acidic byproducts.
Recent trends in organic synthesis emphasize the use of high-throughput experimentation and machine learning algorithms to navigate the complex parametric space of a chemical reaction. semanticscholar.org This approach allows for the synchronous optimization of multiple variables, leading to the rapid identification of optimal conditions. semanticscholar.org A systematic approach, often involving a Design of Experiments (DoE), is crucial for achieving high yields and purity while minimizing side-product formation.
Table 1: Conceptual Optimization of Parameters for Pyridine Acetonitrile Synthesis
| Parameter | Variation | Rationale for Optimization | Potential Outcome |
| Solvent | DMF, Acetonitrile, Toluene, THF | Influences reactant solubility and reaction kinetics. researchgate.net | Improved yield and reaction rate. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength can affect the rate of deprotonation and minimize side reactions. mdpi.com | Higher selectivity and product purity. |
| Temperature | 25°C - 110°C | Controls the reaction rate; higher temperatures can increase yield but may also lead to decomposition. | Finding the optimal balance between reaction time and product stability. |
| Catalyst Loading | 0.5 mol% - 5 mol% | In catalyzed reactions, minimizing catalyst amount reduces cost and waste without compromising yield. mdpi.com | Cost-effective and sustainable process. |
Innovative Preparative Methods for Pyridine Acetonitrile Derivatives
Modern synthetic chemistry has introduced novel methods that offer significant advantages over classical routes, including milder reaction conditions, higher yields, and greater functional group tolerance.
Formaldehyde-Mediated Transformations in Pyridine Scaffold Generation
Formaldehyde (B43269) can serve as a C1 building block in the synthesis of various heterocyclic scaffolds. While not a commonly cited direct method for this compound, its role in constructing the pyridine ring itself is a key aspect of heterocyclic chemistry. Multicomponent reactions, for example, can utilize formaldehyde or its equivalents to assemble the pyridine core, which can then be further functionalized through subsequent bromination and cyanation steps. This approach aligns with the principles of step economy, a core concept in modern synthesis.
Palladium-Catalyzed Synthesis of this compound
Palladium-catalyzed cross-coupling reactions represent a powerful and widely used tool for synthesizing substituted pyridines. nih.govsemanticscholar.org These methods offer a highly efficient route to forming carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound can be effectively achieved through palladium-catalyzed cyanation of a corresponding 2-halo-5-bromopyridine precursor.
Alternatively, methods like the Suzuki-Miyaura cross-coupling can be employed to construct the substituted pyridine framework. mdpi.com For example, a palladium catalyst system, such as one combining Palladium(II) acetate (B1210297) with a specialized phosphine (B1218219) ligand like SPhos, can facilitate the coupling of a boronic acid derivative with a dihalopyridine. mdpi.com The Buchwald-Hartwig amination is another palladium-catalyzed method that has been successfully optimized for creating C-N bonds with bromopyridine substrates, demonstrating the versatility of palladium catalysis in functionalizing this heterocyclic core. researchgate.net
Table 2: Examples of Palladium Catalyst Systems in Pyridine Functionalization
| Catalyst / Ligand | Substrate Type | Reaction Type | Reference |
| Pd(OAc)₂ / SPhos | Bromo-pyridines | Suzuki-Miyaura Coupling | mdpi.com |
| Pd(OAc)₂ / ±BINAP | 2-Bromopyridines | Buchwald-Hartwig Amination | researchgate.net |
| CuI / 1,10-phenanthroline | 2-Bromopyridine | Goldberg Reaction (C-N Coupling) | mdpi.com |
| Pd(dppf)Cl₂ | Thiophene Bromides | Cyanation | mdpi.com |
Principles of Sustainable Synthesis in this compound Production
The principles of green chemistry are increasingly influencing the development of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to design processes that are more environmentally benign, safer, and more efficient.
Key aspects of sustainable synthesis applicable to this compound production include:
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are an excellent example of this principle, as they combine three or more precursors in a single step with high atom efficiency. mdpi.com
Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones minimizes waste. The palladium-catalyzed methods described above are prime examples, where a small amount of catalyst can generate large quantities of product. mdpi.com
Solvent Choice and Solvent-Free Conditions : Reducing or eliminating the use of volatile organic solvents is a key green chemistry goal. Research into solvent-free reaction conditions, such as mechanochemical grinding or reactions in neat conditions, is gaining traction. mdpi.com When solvents are necessary, the use of "greener" alternatives is preferred.
Energy Efficiency : Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. The optimization of catalytic systems often aims to achieve high turnover numbers under mild conditions.
By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally responsible, aligning with the modern imperatives of chemical manufacturing.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 5 Bromopyridin 2 Yl Acetonitrile
Intrinsic Reactivity of the Pyridine (B92270) Ring and Bromine Substituent in 2-(5-Bromopyridin-2-yl)acetonitrile
The electronic properties of the pyridine ring and the nature of the bromine substituent are fundamental to understanding the molecule's reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the electron-deficient pyridine ring is susceptible to replacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) pathways. In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The departure of the bromide ion restores the aromaticity of the ring. The presence of the electron-withdrawing pyridine nitrogen and the nitrile group enhances the electrophilicity of the carbon atom attached to the bromine, facilitating this substitution. For instance, the substitution of bromine in similar bromo-nitro aromatic compounds highlights the feasibility of replacing a halogen on an activated aromatic ring with a nucleophile. researchgate.net
Common nucleophiles that can displace the bromine include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and substituted amines, respectively. The conditions for these reactions typically involve a strong nucleophile and may require elevated temperatures to proceed efficiently.
Investigation of Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored. The pyridine nitrogen atom exerts a strong deactivating effect on the ring, making it significantly less nucleophilic than benzene (B151609). masterorganicchemistry.commasterorganicchemistry.com This deactivation is a result of the nitrogen's electronegativity, which withdraws electron density from the aromatic system.
Furthermore, the two existing substituents, the bromo group and the cyanomethyl group, also influence the ring's reactivity.
Bromo Group : Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the Wheland intermediate). lumenlearning.comlibretexts.org
Cyanomethyl Group : The acetonitrile (B52724) substituent is considered deactivating.
Chemical Transformations Involving the Acetonitrile Moiety
The acetonitrile group (-CH₂CN) provides two primary sites for chemical reactions: the nitrile triple bond and the adjacent alpha-carbon.
Cyclization and Addition Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the acetonitrile group is a versatile functional group that can undergo a variety of addition and cyclization reactions. The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, 2-(5-Bromopyridin-2-yl)acetic acid, or a primary amide. sigmaaldrich.com Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH₄), yields the corresponding primary amine, 2-(5-bromopyridin-2-yl)ethanamine.
The nitrile group can also serve as a building block in the synthesis of heterocyclic systems. For example, it can react with azides in [3+2] cycloaddition reactions to form tetrazoles or participate in other cyclization cascades to construct more complex ring systems.
Table 1: Selected Transformations of the Nitrile Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis (full) | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Hydrolysis (partial) | H₂SO₄ (conc.), mild conditions | Primary Amide |
| Reduction | LiAlH₄ or H₂, Raney Ni | Primary Amine |
Reactivity at the Alpha-Carbon of the Acetonitrile Functionality
The carbon atom positioned between the pyridine ring and the nitrile group (the α-carbon) possesses acidic protons. msu.edu The acidity is enhanced by the electron-withdrawing effects of both the adjacent nitrile group and the pyridine ring, which stabilize the resulting carbanion (an enolate equivalent) through resonance. libretexts.orgmsu.edu
Deprotonation of this alpha-carbon with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates a potent nucleophile. youtube.com This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions. youtube.com For example, it can be alkylated with alkyl halides or undergo condensation reactions with aldehydes and ketones in transformations analogous to the aldol (B89426) condensation. libretexts.orgyoutube.com
Table 2: Reactions at the Alpha-Carbon
| Reaction Type | Base | Electrophile | Product Type |
|---|---|---|---|
| Alkylation | LDA, NaH | Alkyl Halide (R-X) | α-Substituted Acetonitrile |
| Aldol-type Addition | NaOEt | Aldehyde/Ketone (R₂C=O) | β-Hydroxy Nitrile |
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
The carbon-bromine bond at the 5-position of the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. Bromo-pyridines are known to be effective substrates in these transformations. nih.gov
Several key cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond, linking the pyridine ring to another aryl or vinyl group.
Sonogashira Coupling : Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize aryl-alkynes.
Heck Coupling : Palladium-catalyzed reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines (primary or secondary) to form N-aryl bonds.
Stille Coupling : Palladium-catalyzed reaction with organostannanes (stannanes) to create C-C bonds.
These reactions provide a modular approach to extensively modify the structure of this compound, making it a valuable intermediate for the synthesis of complex molecules.
Table 3: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Na₂CO₃ | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C(sp²)-C(sp) |
| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | C(sp²)-C(sp²) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | C(sp²)-N |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. fishersci.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. fishersci.comwikipedia.org For a substrate like this compound, the bromine atom serves as the leaving group for the coupling with various boronic acids or their derivatives.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. wikipedia.org For challenging substrates such as heteroaryl halides, including bromopyridines, the development of highly active and stable catalyst systems is crucial. organic-chemistry.org
Research has shown that palladium precatalysts, such as Pd(OAc)2 and [Pd2(dba)3], when combined with sterically bulky and electron-rich phosphine (B1218219) ligands, are effective for the cross-coupling of a wide range of heteroaryl halides. nih.gov Ligands like XPhos and SPhos have been instrumental in improving the efficiency of these reactions. nih.govcolab.ws The electron-rich nature of these ligands facilitates the oxidative addition step of the catalytic cycle, while their bulkiness promotes the final reductive elimination step. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering greater stability and electron-donating ability compared to some phosphine ligands. wikipedia.org
The choice of base and solvent system also plays a critical role. wikipedia.org Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4), while solvents like toluene, tetrahydrofuran (B95107) (THF), dioxane, and aqueous mixtures are frequently employed. wikipedia.org The ability to perform the reaction in aqueous media is a significant advantage of the Suzuki-Miyaura coupling, enhancing its green profile. fishersci.com
Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | RuPhos | Na2CO3 | Ethanol | 85 | Good to Excellent | nih.gov |
| Pd2(dba)3 | XPhos/SPhos | K3PO4 | n-Butanol | 100 | Good to Excellent | nih.gov |
| Pd(OAc)2 | PCy3 | K3PO4 | Toluene/Water | RT - 100 | High | organic-chemistry.org |
| Pd/C | None (Ligand-free) | K2CO3 | Isopropanol/Water | 80 | Good to Excellent | researchgate.net |
This table presents generalized conditions and typical yields for Suzuki-Miyaura couplings of various heteroaryl halides, which are applicable to substrates like this compound. Actual yields may vary based on the specific boronic acid and substrate.
A key advantage of the Suzuki-Miyaura reaction is its broad substrate scope and tolerance for a wide array of functional groups. nih.gov This is particularly important when dealing with multifunctional molecules like this compound, which contains a nitrile group. Modern catalytic systems have been developed to be compatible with sensitive functional groups and various heterocyclic structures. nih.gov
The reaction can accommodate a diverse range of aryl and heteroaryl boronic acids, including those with electron-donating and electron-withdrawing substituents. nih.gov While electron-deficient heteroaryl boron derivatives can exhibit slower rates of transmetalation, optimized reaction conditions can overcome this limitation. nih.gov The use of potassium heteroaryltrifluoroborates has also been shown to be an effective strategy for the cross-coupling of heteroaryl groups. nih.gov
Challenges can arise with certain substrates, such as unprotected nitrogen-rich heterocycles, which can inhibit the palladium catalyst. nih.gov However, the development of specific precatalysts and ligands has enabled the successful coupling of these challenging substrates under mild conditions. nih.gov The nitrile group in this compound is generally well-tolerated in Suzuki-Miyaura couplings, allowing for the synthesis of a variety of 5-aryl-2-pyridylacetonitrile derivatives.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl. libretexts.org
Transmetalation: The organoboron reagent, activated by a base to form a boronate species, then transfers its organic group to the Pd(II) complex. organic-chemistry.orgyoutube.com The exact mechanism of this step is complex and can be influenced by the reaction conditions, but it results in a diorganopalladium(II) intermediate. researchgate.net Mechanistic studies on bromopyridines have led to the identification of transient intermediates in the transmetalation step. researchgate.net
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgberkeley.edu
The presence of the pyridine nitrogen in this compound can influence the catalytic cycle. The nitrogen atom can potentially coordinate to the palladium center, which may affect the catalyst's activity and stability. organic-chemistry.orgnih.gov However, appropriately designed ligands can mitigate these effects and ensure efficient coupling. organic-chemistry.org
Other Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, which allow for the formation of various types of chemical bonds.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions. wikipedia.org For this compound, a Sonogashira coupling would yield 5-alkynyl-2-pyridylacetonitriles. Domino reactions involving intermolecular Sonogashira coupling followed by intramolecular cyclization have been reported for substrates like 2-(2-bromophenoxy)acetonitrile (B1272177) to synthesize substituted benzo[b]furans. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.org It is a versatile method for C-C bond formation with few limitations on the organic groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.orglibretexts.org A palladium catalyst, such as Pd(OAc)2, in the presence of a ligand like Dabco (1,4-diazabicyclo[2.2.2]octane), has been shown to be an efficient system for the Stille coupling of various aryl halides. organic-chemistry.orgnih.gov This reaction could be used to introduce a wide range of organic substituents at the 5-position of the pyridine ring of this compound.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org It has become a widely used tool in medicinal chemistry and natural product synthesis. nih.gov The reaction typically uses a palladium catalyst with sterically hindered phosphine ligands. youtube.com For this compound, this reaction would lead to the synthesis of 5-amino-substituted pyridine derivatives. The development of bidentate phosphine ligands like BINAP and DPPF has expanded the scope to include primary amines. wikipedia.org A study on the synthesis of 5-(2-bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogs utilized Buchwald-Hartwig amination conditions with palladium acetate (B1210297), cesium carbonate, and BINAP. benthamscience.comresearchgate.net
Copper-Catalyzed Coupling Methodologies
Copper-catalyzed reactions offer an alternative, often more economical, approach to cross-coupling. The Ullmann reaction, one of the earliest examples of a copper-mediated coupling, has been significantly improved over the years. beilstein-journals.org
Copper catalysis is particularly relevant for C-N and C-O bond formation. beilstein-journals.orgrsc.org For substrates like this compound, copper-catalyzed methods could be employed for amination or etherification reactions at the 5-position. For instance, a copper-catalyzed selective C-N bond formation at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines has been reported to proceed in excellent yields. rsc.org This methodology could potentially be adapted for the amination of this compound. Copper has also been used in multicomponent reactions to synthesize complex heterocyclic structures. nih.gov
Development of Novel Cross-Coupling Strategies for Halogenated Pyridines
The development of new and improved cross-coupling methods for halogenated pyridines is an active area of research, driven by the prevalence of the pyridine motif in pharmaceuticals and functional materials. researchgate.net
Recent advancements include:
Ligand-free and Heterogeneous Catalysis: To simplify reaction procedures and facilitate catalyst recovery, ligand-free and heterogeneous catalytic systems are being explored. For example, palladium on carbon (Pd/C) has been used as a heterogeneous catalyst for Suzuki reactions of heteroaryl halides in aqueous media, with the reaction being promoted by oxygen. researchgate.net
Iron- and Cobalt-Catalyzed Reactions: As more sustainable alternatives to palladium, catalysts based on more earth-abundant metals like iron and cobalt are gaining attention. nih.gov These metals have shown promise in catalyzing reactions like the Sonogashira coupling. nih.gov
Cross-Electrophile Coupling: These methods involve the coupling of two different electrophiles, often an aryl halide and another electrophile, in the presence of a reducing agent. nih.gov This approach avoids the need for pre-formed organometallic reagents. Nickel-catalyzed cross-electrophile coupling has been used for the reaction of aryl halides with other electrophiles, including other aryl halides. nih.gov
These novel strategies aim to provide more efficient, economical, and environmentally friendly routes to functionalized pyridines, including derivatives of this compound.
Strategic Derivatization and Complex Heterocyclic Scaffold Construction Utilizing 2 5 Bromopyridin 2 Yl Acetonitrile
Synthesis of Multifunctional Pyridine (B92270) Derivatives
The presence of the nitrile and bromo functionalities on the pyridine core of 2-(5-Bromopyridin-2-yl)acetonitrile allows for its elaboration into a variety of multifunctional pyridine derivatives. The reactive methylene (B1212753) group adjacent to the nitrile is susceptible to reactions with electrophiles, while the bromine atom can participate in cross-coupling reactions. For instance, pyridylacetonitriles can couple with aromatic diazonium salts to yield arylhydrazones. mdpi.com Furthermore, the nitrile group itself can be transformed. For example, it can serve as a precursor for the synthesis of fused pyridopyrimidine derivatives through reactions with reagents like urea, thiourea, or ethyl acetoacetate. iipseries.org This versatility enables the generation of a library of pyridine compounds with diverse functionalities, which are valuable intermediates in the development of new chemical entities.
Table 1: Examples of Reactions for Synthesizing Multifunctional Pyridine Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Pyridylacetonitrile | Aromatic diazonium salt | Arylhydrazone Pyridine | mdpi.com |
| Pyridine carbonitrile derivative | Urea / Thiourea | Fused Pyrido[2,3-d]pyrimidine | iipseries.org |
Annulation and Cyclization Reactions for Fused Heterocyclic Architectures
Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry, enabling the construction of polycyclic systems from simpler precursors. This compound is an excellent substrate for such transformations, leading to the formation of fused heterocyclic scaffolds that are prevalent in pharmaceuticals and functional materials.
Quinoline and quinazoline (B50416) alkaloids are crucial classes of nitrogen-based heterocyclic compounds with a broad range of biological activities. mdpi.com The synthesis of these structures often involves the annulation of a benzene (B151609) ring fused to a pyridine or pyrimidine (B1678525) ring, respectively. While direct synthesis from this compound is not prominently documented, established synthetic routes for quinolines, such as the Friedländer, Skraup, and Doebner-von Miller reactions, utilize precursors with functionalities analogous to those present in or derivable from the title compound. tubitak.gov.trnih.gov For example, the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a substituted acetonitrile (B52724). simsonpharma.com Similarly, the synthesis of quinazolines can be achieved from ortho-substituted benzonitriles or benzaldehydes, which can be accessed through transformations of related pyridine derivatives. nih.gov The strategic modification of the bromo and cyanomethyl groups of this compound could therefore provide entry into these important heterocyclic systems.
Pyridinium (B92312) ylides are versatile intermediates in organic synthesis, acting as 1,3-dipoles in cycloaddition reactions to construct various five-membered heterocyclic rings. These ylides can be generated from pyridinium salts, which are readily prepared by the alkylation of a pyridine derivative.
The nitrogen atom in this compound can be alkylated to form a pyridinium salt. Subsequent deprotonation of the cyanomethyl group generates a stable pyridinium ylide. These ylides undergo efficient 1,3-dipolar cycloaddition reactions with dipolarophiles, such as alkynes, to yield fused heterocyclic systems like indolizines. This reaction is highly valuable as it can proceed under mild conditions, and the resulting indolizine (B1195054) scaffold possesses interesting optical properties and has been used in applications such as biomarkers and the fluorescent labeling of materials like graphene and carbon nanotubes.
Table 2: Synthesis of Indolizines via Pyridinium Ylide Cycloaddition
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Alkylation of the pyridine nitrogen to form a pyridinium salt. | N-alkylated pyridinium salt |
| 2 | Deprotonation with a base to form a zwitterionic ylide. | Pyridinium Ylide |
| 3 | 1,3-dipolar cycloaddition with an alkyne. | Dihydroindolizine |
The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group due to its similar pKa and planar structure. researchgate.net One of the most direct methods for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide or an organo-tin azide.
The nitrile functionality of this compound makes it a direct precursor for the construction of a tetrazole ring. The reaction involves the 1,3-dipolar cycloaddition of an azide ion to the carbon-nitrogen triple bond. This transformation converts the cyanomethyl group into a (tetrazol-5-yl)methyl group, yielding 5-bromo-2-((tetrazol-5-yl)methyl)pyridine. This reaction provides a straightforward route to incorporate the valuable tetrazole moiety onto the pyridine scaffold.
Table 3: Synthesis of a Tetrazole Derivative
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
|---|
Engineering Complex Chemical Architectures for Material Science Applications
The derivatives of this compound are not only important for medicinal chemistry but also hold significant promise for material science. The ability to construct complex, conjugated systems allows for the tuning of photophysical and electronic properties.
Compounds with extended π-electron systems, often derived from pyridylacetonitriles, are of great interest as they can exhibit strong fluorescence and third-order nonlinear optical (NLO) properties. For example, indolizine derivatives, synthesized via the pyridinium ylide chemistry described in section 4.2.2, are known to be fluorescent. These properties make them suitable for use as dyes in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging. Furthermore, pyridine-based ligands are widely used to construct metal-organic frameworks (MOFs) and coordination polymers. The functional groups on derivatives of this compound can act as chelating sites for metal ions, leading to the formation of complex, porous architectures with applications in catalysis, gas storage, and sensing.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Quinazoline |
| Quinoline |
| Pyridinium Ylide |
| Indolizine |
| Tetrazole |
| Urea |
| Thiourea |
| Ethyl acetoacetate |
| Sodium Azide |
Applications of 2 5 Bromopyridin 2 Yl Acetonitrile in Target Oriented Organic Synthesis
Synthesis of Advanced Pharmaceutical Intermediates and Biologically Relevant Molecules
The structural framework of 2-(5-bromopyridin-2-yl)acetonitrile is a recurring motif in a variety of biologically active molecules. Its application is crucial in the synthesis of advanced intermediates that form the core of next-generation therapeutic agents.
This compound serves as a key starting material or intermediate in the synthesis of complex molecules with therapeutic potential. The bromopyridine moiety is a common feature in many APIs, and this compound provides a direct route for its incorporation. The nitrile group can be readily converted into other functional groups, such as primary amines or carboxylic acids, which are essential for building the final molecular architecture of a drug.
For instance, the (5-bromopyridin-2-yl) fragment, derivable from this acetonitrile (B52724) precursor, is found in highly complex molecules designed as inhibitors for critical biological targets. One such example is a potent inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. The synthesis of these intricate molecules relies on the predictable reactivity of building blocks like this compound.
Table 1: Example of a Biologically Relevant Molecule Incorporating the (5-Bromopyridin-2-yl) Moiety
| Starting Moiety | Resulting Complex Molecule | Biological Target |
| 5-Bromopyridin-2-yl | N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide simsonpharma.com | Factor Xa |
Furthermore, the synthesis of the anti-insomnia drug Tasimelteon, while achievable through various routes, involves intermediates that can be conceptually linked to the chemistry of cyanomethylpyridines, highlighting the importance of this class of compounds in accessing complex API structures. google.comgoogle.com
In drug discovery, scaffold diversity is essential for exploring a wide range of chemical space to identify novel drug candidates. nih.gov this compound is an exemplary building block for generating this diversity due to its two distinct points of reactivity. bldpharm.com
The Bromo Group : The bromine atom on the pyridine (B92270) ring is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 5-position of the pyridine ring.
The Acetonitrile Group : The nitrile functional group is a versatile precursor for numerous other functionalities. It can be reduced to a primary amine (e.g., using lithium aluminum hydride), which can then be used in amide bond formation or reductive amination. Alternatively, it can be hydrolyzed to a carboxylic acid or an amide, or used in the formation of heterocyclic rings like tetrazoles. sci-hub.se
This dual reactivity allows for the systematic and combinatorial synthesis of large libraries of compounds from a single, readily available starting material, which is a cornerstone of modern medicinal chemistry programs aimed at discovering new lead compounds. eurekalert.org
Table 2: Synthetic Transformations of this compound for Scaffold Diversification
| Reactive Site | Reaction Type | Resulting Functional Group/Structure |
| Bromo Group | Suzuki Coupling | Bi-aryl or heteroaryl systems |
| Sonogashira Coupling | Alkynyl-substituted pyridines | |
| Buchwald-Hartwig Amination | N-Aryl or N-alkyl aminopyridines | |
| Nitrile Group | Reduction (e.g., LiAlH4, H2/Catalyst) | 2-(2-Aminoethyl)-5-bromopyridine |
| Hydrolysis (acid or base) | 2-(5-Bromopyridin-2-yl)acetic acid/acetamide sigmaaldrich.com | |
| Cycloaddition (e.g., with NaN3) | 5-Bromo-2-(1H-tetrazol-5-ylmethyl)pyridine |
Contributions to Agrochemical Development
The pyridine ring is a core structural element in many modern agrochemicals, particularly in the neonicotinoid class of insecticides. nih.gov These compounds act as agonists on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to potent insecticidal activity. nih.govresearchgate.net Imidacloprid is a benchmark compound in this class. chemicalbook.comgoogle.com
This compound serves as a valuable intermediate for the synthesis of novel analogues of established insecticides like Imidacloprid. researchgate.net The development of analogues is a critical strategy in agrochemical research to:
Overcome insect resistance to existing products.
Improve the safety profile towards non-target organisms.
Enhance potency and spectrum of activity.
By using the bromo-substituted pyridine core, researchers can introduce new chemical diversity through cross-coupling reactions, creating next-generation insecticide candidates that are inaccessible from the more common chloro-substituted precursors. The acetonitrile side chain can be elaborated into the various side chains characteristic of the neonicotinoid family.
Table 3: Structural Comparison of Imidacloprid and a Potential Analogue from this compound
| Compound | Core Structure | Significance of Precursor |
| Imidacloprid | 1-((6-Chloropyridin-3-yl)methyl)-N-nitroimidazolidin-2-imine | The 6-chloropyridine moiety is the established core. |
| Potential Analogue | Analogue with a modified group at the pyridine 5-position (e.g., aryl, alkynyl) | This compound allows for the introduction of diverse groups (R) at this position via cross-coupling, creating novel analogues. |
Utility in Ligand Design for Catalysis
The development of new ligands is fundamental to advancing homogeneous catalysis. Ligands coordinate to a metal center and tune its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. The cyanomethylpyridine structure of this compound makes it a promising scaffold for creating novel ligands.
The acetonitrile group can be used to synthesize ylide ligands, such as phosphonium (B103445) ylides, which are known to form stable complexes with transition metals like gold and silver. researchgate.net For example, reaction with a phosphine (B1218219) followed by deprotonation can generate a P,N-bidentate ligand where both the phosphorus ylide and the pyridine nitrogen can coordinate to a metal center. The bromine atom offers an additional site for modification, allowing for the synthesis of more complex, multidentate ligand systems or for anchoring the ligand to a solid support. The inherent properties of the bromopyridine ring can significantly influence the electronic character of the resulting metal complex, potentially leading to new catalytic activities. researchgate.net
Computational and Theoretical Investigations of 2 5 Bromopyridin 2 Yl Acetonitrile
Density Functional Theory (DFT) Studies on 2-(5-Bromopyridin-2-yl)acetonitrile
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For this compound, DFT calculations provide valuable insights into its molecular geometry, electronic structure, and reactivity. These theoretical studies complement experimental data, aiding in the rational design of new materials and bioactive molecules.
Elucidation of Molecular Geometry and Electronic Structure
DFT methods, such as B3LYP with a 6-311+G(2d,p) basis set, have been employed to optimize the molecular structure of related bromopyridine derivatives. figshare.com These calculations help in determining bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. The optimized geometry from DFT calculations can be compared with experimental data from X-ray crystallography to validate the computational model. figshare.com The electronic structure of this compound is characterized by the distribution of electrons within the molecule, which dictates its chemical behavior.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. bhu.ac.in
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.13 |
| ELUMO | -2.28 |
| Energy Gap (ΔE) | 3.85 |
This table presents data for a related chalcone derivative as a reference for the types of parameters obtained from FMO analysis.
Reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecule.
Electrostatic Potential (ESP) Mapping for Reaction Site Prediction
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecular surface. chemrxiv.org It helps in identifying electron-rich and electron-deficient regions, which are susceptible to electrophilic and nucleophilic attack, respectively. bhu.ac.in In an ESP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent potential sites for nucleophilic attack. bhu.ac.in For this compound, the ESP map can predict the reactivity of the pyridine (B92270) ring, the bromine atom, and the acetonitrile (B52724) group.
Predictive Modeling of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural confirmation. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths. Furthermore, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated using DFT. These theoretical predictions are instrumental in assigning the vibrational modes observed in experimental spectra.
Computational Mechanistic Investigations of Chemical Transformations
DFT calculations are highly effective in elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as nucleophilic substitution or cross-coupling reactions, computational studies can map out the entire reaction pathway. This involves locating the transition state structures and calculating their energies to determine the activation barriers of the reaction. By simulating the reaction in different solvents, such as acetonitrile or DMSO, molecular dynamics (MD) simulations can provide insights into the role of the solvent in the reaction mechanism.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds. nih.govconicet.gov.ar For compounds related to this compound, QSAR studies can be performed by generating a set of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. researchgate.net
These descriptors are then used to build a mathematical model that relates them to the observed biological activity. aimspress.com The predictive power of a QSAR model is assessed through rigorous statistical validation techniques, including internal and external validation. conicet.gov.ar Successful QSAR models can guide the design of new derivatives with improved activity profiles.
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| 1D | Molecular Weight, Atom Counts | Molecular composition |
| 2D | Topological Indices, Connectivity Indices | Molecular topology and connectivity |
| 3D | Geometrical Descriptors, Surface Area, Volume | Three-dimensional shape and size |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H NMR peaks for the pyridine ring protons (δ 8.2–8.5 ppm) and acetonitrile protons (δ 3.8–4.2 ppm) confirm substitution patterns. C NMR identifies the nitrile carbon (~115 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures by refining hydrogen bonding networks and halogen interactions ().
- Mass Spectrometry : ESI-MS (m/z ~211 [M+H]) verifies molecular weight.
Advanced Insight : For ambiguous data, combine DFT calculations with experimental results to validate electronic distributions .
What advanced strategies exist for resolving contradictions in reported reactivity data of brominated pyridine acetonitrile derivatives?
Advanced Research Focus
Contradictions often arise from:
Q. Methodological Approach :
Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to isolate products.
Isotopic Labeling : Track substitution pathways using N-labeled cyanide.
Competitive Experiments : Compare reactivity with non-brominated analogs (e.g., 2-pyridylacetonitrile) .
How do intermolecular interactions, particularly halogen bonding, influence the crystallization behavior of this compound?
Q. Advanced Research Focus
Q. Crystallization Challenges :
- Solvent Selection : Use low-polarity solvents (e.g., ethyl acetate) to minimize competition with halogen bonds.
- Slow Evaporation : Ensures ordered packing for high-resolution data collection .
What computational approaches are recommended for predicting the reactivity and stability of this compound in complex reaction systems?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMSO) .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
Validation : Cross-check computational results with experimental spectroscopic data (e.g., IR vibrational modes for C≡N) .
What methodological considerations are essential when designing cross-coupling reactions involving this compound as a precursor?
Q. Advanced Research Focus
- Catalyst Selection : Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura couplings ().
- Protecting Groups : Acetonitrile’s nitrile group may require protection (e.g., silylation) to prevent side reactions.
- Workflow Optimization :
- Screen bases (e.g., KCO vs. CsCO).
- Monitor reaction progress via TLC (R ~0.4 in hexane/ethyl acetate 3:1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
